Ethyl 4-bromo-2-cyano-3-nitrobenzoate is derived from the reaction of 4-bromo-2-cyano-3-nitrobenzoic acid with ethanol, resulting in the formation of the corresponding ester. It falls under the category of nitro compounds, which are characterized by the presence of one or more nitro groups () attached to an aromatic ring. The presence of both cyano () and nitro groups enhances its reactivity, making it useful in various chemical reactions.
The synthesis of ethyl 4-bromo-2-cyano-3-nitrobenzoate typically involves several key steps:
This multi-step synthesis allows for precise control over the introduction of functional groups, leading to high yields of the desired product .
The molecular structure of ethyl 4-bromo-2-cyano-3-nitrobenzoate features a benzene ring substituted with a bromine atom at position four, a cyano group at position two, and a nitro group at position three. The structural representation can be summarized as follows:
CCOC(=O)C1=C(C(=C(C=C1)Br)C#N)[N+](=O)[O-]
DBYAPBIZPQHUBL-UHFFFAOYSA-N
This structure indicates significant electronic effects due to the electron-withdrawing nature of both the cyano and nitro groups, which influence its reactivity in chemical reactions .
Ethyl 4-bromo-2-cyano-3-nitrobenzoate can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as an intermediate in organic synthesis .
The mechanism by which ethyl 4-bromo-2-cyano-3-nitrobenzoate exerts its chemical reactivity primarily involves electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group. This process can be detailed as follows:
This mechanism illustrates how substituents influence reactivity patterns in aromatic compounds .
Ethyl 4-bromo-2-cyano-3-nitrobenzoate exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications .
Ethyl 4-bromo-2-cyano-3-nitrobenzoate is utilized across several scientific fields:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2